[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate
Description
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-ethyl-4-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-16-19(14(2)15-8-4-5-9-17(15)23-16)20(26)27-12-18(25)24-21(13-22)10-6-7-11-21/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXAQDUSYCOUCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C(=O)OCC(=O)NC3(CCCC3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with isocyanates or carbamoyl chlorides under mild conditions.
Attachment of the Cyanocyclopentyl Moiety: The cyanocyclopentyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by the cyanocyclopentyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, where nucleophiles replace leaving groups such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Recent studies have demonstrated that derivatives of quinoline compounds exhibit potent anticancer activity. Specifically, [(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate has shown potential as an inhibitor of prostate-specific membrane antigen (PSMA), making it a candidate for targeted cancer therapies .
- Case Study : In a study involving prostate cancer cell lines, the compound was tested for its ability to inhibit tumor growth. Results indicated a significant reduction in cell viability at specific concentrations compared to control groups.
-
Antimicrobial Properties
- Quinoline derivatives have been recognized for their antimicrobial effects. The compound's structure suggests potential activity against various bacterial strains.
- Data Table : Comparison of antimicrobial efficacy against common pathogens:
-
Neuroprotective Effects
- Emerging research indicates that certain quinoline derivatives may offer neuroprotective benefits. The compound's ability to cross the blood-brain barrier could render it useful in treating neurodegenerative diseases.
- Case Study : A study on neuroblastoma cells showed that the compound reduced oxidative stress markers, suggesting potential for further development in neuroprotection.
-
Anti-inflammatory Activity
- The compound may also possess anti-inflammatory properties, which are beneficial in treating chronic inflammatory diseases.
- Data Table : Summary of anti-inflammatory activity:
Mechanism of Action
The mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analog: Cyclopentyl 2-methyl-4-{2-[(1-methylethyl)oxy]phenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (C25H31NO4)
- Core Structure: The hexahydroquinoline core (partially saturated) contrasts with the fully aromatic quinoline in the target compound.
- Substituents: 4-Position: A 2-isopropoxy-phenyl group introduces bulk and ether functionality, differing from the 4-methyl group in the target compound. This may reduce steric hindrance but increase lipophilicity. Ester Group: A cyclopentyl ester replaces the [(1-cyanocyclopentyl)carbamoyl]methyl group, eliminating the nitrile and carbamoyl functionalities. This reduces hydrogen-bond donor capacity and polar surface area.
- Physicochemical Properties: Molecular Weight: 409.5 g/mol (C25H31NO4) vs. ~410–420 g/mol (estimated for the target compound). LogP: Likely higher due to the isopropoxy-phenyl group and lack of polar nitrile.
Functional Group Comparisons
- Nitrile vs. The ether group in the analog is chemically inert, favoring passive diffusion.
- Carbamoyl vs. Ester Linkage: The carbamoyl group in the target compound introduces a hydrogen-bond donor (N–H), improving target engagement compared to the ester’s lone oxygen acceptor.
Conformational Analysis
- Cyclopentyl Ring Puckering: The 1-cyanocyclopentyl group’s conformation influences spatial orientation of the nitrile. Cremer and Pople’s puckering coordinates suggest that pseudorotation (e.g., envelope or half-chair conformations) could modulate steric interactions. In contrast, the cyclopentyl ester in the analog adopts a more static conformation due to the absence of substituents.
Data Table: Key Structural and Functional Differences
Biological Activity
[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline-based compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential applications based on recent research findings.
- Molecular Formula : C15H18N2O2
- Molecular Weight : 270.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Antitumor Activity : Quinoline derivatives have been reported to inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the carbamoyl group in this compound may enhance its interaction with DNA or RNA, leading to increased cytotoxicity against cancer cells.
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of bacteria and fungi. This is likely due to its ability to penetrate microbial membranes and interfere with essential metabolic processes.
- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Studies
- Antitumor Efficacy in vitro
- Antimicrobial Activity
- Anti-inflammatory Potential
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
